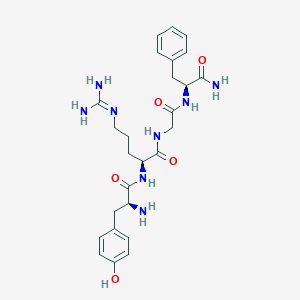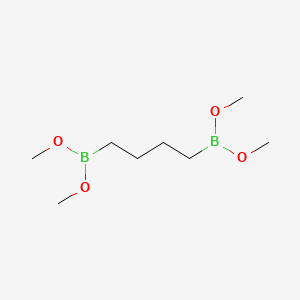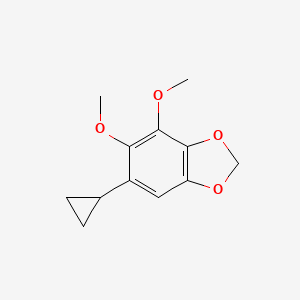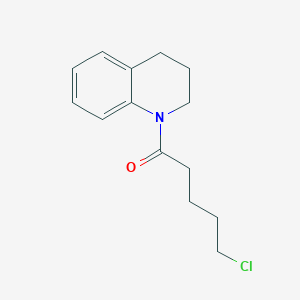
5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is a synthetic organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl functional group attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale sulfonation and chlorination processes. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the desired product. Safety measures would be crucial due to the handling of strong acids and chlorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, compounds with sulfonyl groups are often investigated for their potential as enzyme inhibitors or pharmaceutical agents. The presence of the amino and chloro groups could enhance its binding affinity to biological targets.
Industry
Industrially, sulfonyl compounds are used in the production of dyes, detergents, and other specialty chemicals. This compound could find applications in these areas due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid would depend on its specific application. In biological systems, it could interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group is known to form strong interactions with protein targets, while the amino and chloro groups could enhance specificity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-chlorobenzenesulfonic acid
- 2-Methyl-5-sulfamoylbenzenesulfonic acid
- 2-Chloro-5-aminobenzenesulfonic acid
Uniqueness
Compared to these similar compounds, 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid features a unique combination of functional groups that could confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups on the same aromatic ring, along with the sulfonyl groups, makes it a versatile compound for various applications.
Propiedades
Número CAS |
90352-61-7 |
|---|---|
Fórmula molecular |
C13H12ClNO5S2 |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
5-(2-amino-4-chlorophenyl)sulfonyl-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H12ClNO5S2/c1-8-2-4-10(7-13(8)22(18,19)20)21(16,17)12-5-3-9(14)6-11(12)15/h2-7H,15H2,1H3,(H,18,19,20) |
Clave InChI |
KOEGWBZEBRNCHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
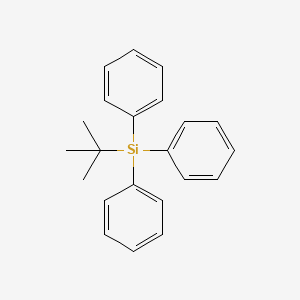
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)

![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
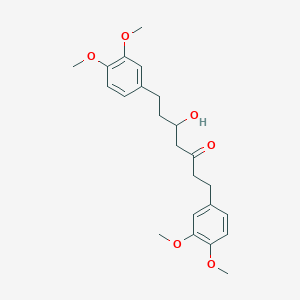
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)
